molecular formula C28H58Cl2N2O4 B13749669 Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester CAS No. 21954-73-4

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester

Cat. No.: B13749669
CAS No.: 21954-73-4
M. Wt: 557.7 g/mol
InChI Key: GFQWDLPXDUZOLD-UHFFFAOYSA-L
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Description

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound characterized by an ethylene (C₂) bridge linking two dimethylammonium groups. Each ammonium center is further substituted with a carboxymethyl group esterified with a nonyl (C₉) chain. The molecule is associated with two chloride counterions, rendering it a dichloride salt. Structurally, it belongs to a class of cationic surfactants or emulsifiers, likely utilized for their amphiphilic properties in industrial or pharmaceutical applications .

Molecular Formula: C₂₈H₅₈Cl₂N₂O₄ (inferred from structural analogs)
Key Features:

  • Ethylene bridge (C₂) enhances molecular rigidity compared to longer-chain analogs.
  • Dinonyl ester (C₉) contributes to significant hydrophobicity.
  • Quaternary ammonium centers confer cationic character, facilitating interactions with negatively charged surfaces.

Properties

CAS No.

21954-73-4

Molecular Formula

C28H58Cl2N2O4

Molecular Weight

557.7 g/mol

IUPAC Name

2-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]ethyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride

InChI

InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-13-15-17-19-23-33-27(31)25-29(3,4)21-22-30(5,6)26-28(32)34-24-20-18-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GFQWDLPXDUZOLD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and nonyl chloride to form the final product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol under reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Variation in Bridge Length

The ethylene bridge (C₂) distinguishes this compound from homologs with longer alkylene chains. For example:

Compound Name Bridge Molecular Formula CAS Number
Hexamethylenebis[(carboxymethyl)dimethylammonium chloride], dioctyl ester Hexamethylene (C₆) C₃₀H₆₂Cl₂N₂O₄ 30100-40-4
Target Compound Ethylene (C₂) C₂₈H₅₈Cl₂N₂O₄ Not provided

Impact of Bridge Length :

  • Longer bridges (e.g., C₆): Improve solubility in nonpolar media due to increased hydrophobic volume .

Variation in Ester Chain Length

The dinonyl (C₉) ester group differentiates this compound from analogs with shorter or longer ester chains:

Compound Name Ester Group Molecular Formula Hydrophobicity Trend
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dipropyl ester Dipropyl (C₃) C₂₂H₅₀Cl₂N₂O₄ Low
Target Compound Dinonyl (C₉) C₂₈H₅₈Cl₂N₂O₄ Moderate
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dihexadecyl ester Dihexadecyl (C₁₆) C₄₀H₈₂Cl₂N₂O₄ High

Impact of Ester Chain Length :

  • Shorter chains (e.g., C₃) : Increase water solubility but reduce surfactant efficacy.
  • Longer chains (e.g., C₉, C₁₆) : Enhance lipid solubility and micelle-forming capacity, making them suitable for emulsification .

Variation in Counterions

The dichloride form contrasts with dibromide analogs, which are documented in related compounds:

Compound Name Counterion Molecular Formula Key Property
Ethylenebis((carboxymethyl)dimethylammonium), dibromide, dinonyl ester Dibromide C₂₈H₅₈Br₂N₂O₄ Higher molecular weight
Target Compound Dichloride C₂₈H₅₈Cl₂N₂O₄ Lower melting point

Impact of Counterions :

  • Chloride (Cl⁻) : Smaller ionic radius improves solubility in polar solvents.
  • Bromide (Br⁻) : Larger size may enhance stability in ionic liquids or molten salts .

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